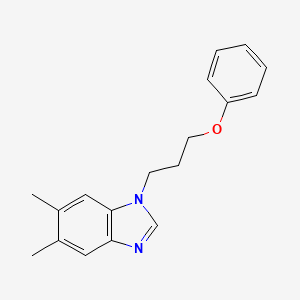

5,6-ジメチル-1-(3-フェノキシプロピル)ベンゾイミダゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-dimethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with dimethyl groups at positions 5 and 6, and a phenoxypropyl group at position 1.

科学的研究の応用

5,6-dimethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

Target of Action

5,6-Dimethyl-1-(3-phenoxypropyl)benzimidazole is a derivative of benzimidazole . The primary target of this compound is the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , an enzyme found in organisms like Salmonella typhimurium .

Mode of Action

The compound interacts with its target by serving as a ligand for the cobalt atom . This interaction results in changes at the molecular level, affecting the function of the enzyme .

Biochemical Pathways

The compound is involved in the biosynthesis of vitamin B12 . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . The downstream effects of this pathway include the production of vitamin B12, which plays a crucial role in the normal functioning of the brain and nervous system, and the formation of blood.

Pharmacokinetics

It is known that the compound is soluble in ethanol , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the biosynthesis of vitamin B12 . By serving as a ligand for the cobalt atom in the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, it contributes to the production of vitamin B12 . This has significant implications for cellular metabolism and neurological function.

生化学分析

Biochemical Properties

5,6-Dimethyl-1-(3-phenoxypropyl)benzimidazole interacts with various enzymes, proteins, and other biomolecules. For instance, it is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various biochemical reactions such as nucleophilic and electrophilic substitutions .

Molecular Mechanism

The molecular mechanism of action of 5,6-Dimethyl-1-(3-phenoxypropyl)benzimidazole is not well-defined. It is known to interact with biomolecules and participate in various chemical reactions

Metabolic Pathways

5,6-Dimethyl-1-(3-phenoxypropyl)benzimidazole is involved in metabolic pathways, as it is biosynthesized from flavin mononucleotide

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method includes:

Condensation Reaction: Ortho-phenylenediamine reacts with 3-phenoxypropionaldehyde in the presence of an acid catalyst to form the benzimidazole ring.

Methylation: The resulting benzimidazole is then methylated at positions 5 and 6 using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

Batch Reactors: Using batch reactors for the condensation and methylation steps.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

化学反応の分析

Types of Reactions

5,6-dimethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine for electrophilic substitution.

Major Products

Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of halogenated benzimidazole derivatives.

類似化合物との比較

Similar Compounds

5,6-Dimethylbenzimidazole: A simpler analog without the phenoxypropyl group.

1-Phenylbenzimidazole: Lacks the dimethyl groups at positions 5 and 6.

2-Substituted Benzimidazoles: Variants with different substituents at position 2.

Uniqueness

5,6-dimethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is unique due to the combination of its dimethyl groups and the phenoxypropyl substituent. This structural configuration may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

生物活性

5,6-Dimethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound belongs to the benzodiazole family, characterized by a benzene ring fused to a diazole ring. The specific substituents at the 5 and 6 positions (two methyl groups) and the phenoxypropyl side chain are believed to contribute significantly to its biological properties.

Research indicates that 5,6-dimethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole exhibits activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.

- Interaction with Receptors : It may act on various receptors, influencing cellular responses and signaling cascades.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

A significant aspect of this compound's biological activity is its antimicrobial efficacy. In vitro studies have demonstrated its effectiveness against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Mycobacterium tuberculosis | 0.125 µg/mL |

These findings indicate a promising potential for developing new antimicrobial agents based on this compound.

Case Studies

- Study on Antimycobacterial Activity : A study published in MDPI highlighted the effectiveness of derivatives similar to 5,6-dimethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole against Mycobacterium tuberculosis. The study found that compounds with similar structural features exhibited significant bacteriostatic activity, suggesting that modifications to the side chains could enhance efficacy against resistant strains .

- In Vivo Studies : Research involving animal models demonstrated that administration of this compound led to a reduction in bacterial load in infected tissues. The study utilized zebrafish models to assess the compound's bioavailability and therapeutic potential .

Toxicology and Safety Profile

While the biological activity is promising, understanding the safety profile is crucial. Toxicological assessments have indicated that at therapeutic doses, the compound exhibits low toxicity. Detailed studies are ongoing to evaluate long-term effects and potential side effects.

特性

IUPAC Name |

5,6-dimethyl-1-(3-phenoxypropyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-14-11-17-18(12-15(14)2)20(13-19-17)9-6-10-21-16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZPDRGVNCLUNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。